molecular formula C9H7BrN2O2 B7905597 1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one

1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one

Cat. No.: B7905597
M. Wt: 255.07 g/mol
InChI Key: HOKIYJOJMGUTMJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or toluene, catalysts such as FeCl3, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of certain bacteria or fungi by interfering with their metabolic processes .

Comparison with Similar Compounds

1-(2-Amino-5-bromo-1,3-benzoxazol-7-yl)ethan-1-one can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-amino-5-bromo-1,3-benzoxazol-7-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-4(13)6-2-5(10)3-7-8(6)14-9(11)12-7/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKIYJOJMGUTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1)Br)N=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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